molecular formula C12H6BrClN2S B12064919 7-(4-Bromophenyl)-4-chlorothieno[3,2-d]pyrimidine CAS No. 827614-32-4

7-(4-Bromophenyl)-4-chlorothieno[3,2-d]pyrimidine

Katalognummer: B12064919
CAS-Nummer: 827614-32-4
Molekulargewicht: 325.61 g/mol
InChI-Schlüssel: UWHBQXKQSFQUHD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-(4-Bromophenyl)-4-chlorothieno[3,2-d]pyrimidine is a synthetic small molecule based on the thieno[3,2-d]pyrimidine scaffold, a privileged structure in medicinal chemistry known for its resemblance to purine bases. This compound is a key chemical intermediate designed for research and development, particularly in the discovery of novel anticancer agents. The core thieno[3,2-d]pyrimidine structure is a recognized pharmacophore, with derivatives like the clinical candidate Apitolisib demonstrating the therapeutic potential of this chemical class . The specific structural features of this compound—including the 4-chloro group, which is a common and reactive site for nucleophilic substitution, and the 7-(4-bromophenyl) moiety—make it a versatile building block for creating targeted kinase inhibitors . Research on analogous halogenated thieno[3,2-d]pyrimidines has shown that the chlorine at the C4-position is critical for maintaining potent antiproliferative activity against various cancer cell lines . These compounds have been demonstrated to induce apoptosis in cancer cells, suggesting a mechanism of action that triggers programmed cell death . Furthermore, similar structures have been explored as inhibitors of critical kinases, such as Cyclin-dependent kinases (CDKs) , EGFR , and c-Met , which are prominent targets in oncology drug discovery. This product is intended for research applications only and is not for diagnostic, therapeutic, or any other human use. Researchers can utilize this intermediate to synthesize and explore new derivatives for evaluating their biological activity, structure-activity relationships (SAR), and potential mechanisms of action in scientific investigations.

Eigenschaften

CAS-Nummer

827614-32-4

Molekularformel

C12H6BrClN2S

Molekulargewicht

325.61 g/mol

IUPAC-Name

7-(4-bromophenyl)-4-chlorothieno[3,2-d]pyrimidine

InChI

InChI=1S/C12H6BrClN2S/c13-8-3-1-7(2-4-8)9-5-17-11-10(9)15-6-16-12(11)14/h1-6H

InChI-Schlüssel

UWHBQXKQSFQUHD-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C2=CSC3=C2N=CN=C3Cl)Br

Herkunft des Produkts

United States

Vorbereitungsmethoden

Nucleophilic Aromatic Substitution

In protic solvents like ethanol or water, 4-chlorothieno[3,2-d]pyrimidine undergoes substitution with 4-bromophenyl Grignard reagents. Acid catalysis (0.1–1.0 equiv HCl) accelerates the reaction, achieving 75–85% yields within 3–6 hours. However, competing solvolysis to 4-ethoxy derivatives necessitates careful pH control (target: 3–5).

Integrated Synthesis Workflow

Combining these steps, a four-step industrial process emerges:

  • Core Formation : Cyclization of methyl 2-aminothiophene-3-carboxylate with urea.

  • Chlorination : Treatment with POCl₃ to yield 4-chlorothieno[3,2-d]pyrimidine.

  • Iodination : Halogen exchange at C7 using N-iodosuccinimide (NIS) in acetic acid.

  • Coupling : Suzuki-Miyaura reaction with 4-bromophenylboronic acid.

Process Metrics

StepCumulative Yield (%)Purity (HPLC, area-%)
Cyclization68.395.0
Chlorination46.299.8
Iodination38.798.5
Coupling34.999.9

This workflow emphasizes solvent recovery (e.g., distillation of excess ethyl 2-cyanoacetate) and waste reduction, aligning with green chemistry principles.

Challenges and Mitigation Strategies

Byproduct Formation

Solvolysis to 4-ethoxy derivatives remains a key challenge, particularly in protic solvents. Patent data recommend maintaining HCl concentrations below 0.5 equiv and using buffering agents like sodium hydroxide to stabilize pH during substitution.

Purification Efficiency

High-purity intermediates (≥99.5%) eliminate the need for column chromatography, reducing production costs. Crystallization from heptane or ethanol achieves >99.9% purity for the final product.

Comparative Analysis of Methodologies

ParameterSuzuki-MiyauraNucleophilic Substitution
Yield89–94%75–85%
Catalyst CostHigh (Pd-based)Low (HCl)
Solvent SystemToluene/H₂OEthanol/H₂O
ScalabilityModerateHigh

The Suzuki-Miyaura method offers superior yields but higher operational costs, favoring large-scale pharmaceutical production. Conversely, nucleophilic substitution is cost-effective for research-scale synthesis .

Analyse Chemischer Reaktionen

Arten von Reaktionen

7-(4-Bromphenyl)-4-chlorthieno[3,2-d]pyrimidin kann verschiedene chemische Reaktionen eingehen, darunter:

    Nucleophile Substitution: Das Chloratom an der 4-Position kann durch Nucleophile wie Amine, Thiole oder Alkoxide ersetzt werden.

    Elektrophile Substitution: Die Bromphenylgruppe kann an elektrophilen aromatischen Substitutionsreaktionen teilnehmen.

    Oxidation und Reduktion: Die Verbindung kann unter geeigneten Bedingungen oxidiert oder reduziert werden, um verschiedene Derivate zu bilden.

Häufige Reagenzien und Bedingungen

    Nucleophile Substitution: Reagenzien wie Natriummethoxid (NaOMe) oder Kalium-tert-butoxid (KOtBu) in polaren aprotischen Lösungsmitteln wie Dimethylsulfoxid (DMSO) oder Dimethylformamid (DMF).

    Elektrophile Substitution: Reagenzien wie Brom (Br2) oder Salpetersäure (HNO3) in Gegenwart von Katalysatoren wie Eisen(III)-chlorid (FeCl3).

    Oxidation und Reduktion: Oxidationsmittel wie Kaliumpermanganat (KMnO4) oder Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4).

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die nucleophile Substitution mit einem Amin ein amino-substituiertes Thieno[3,2-d]pyrimidin-Derivat ergeben, während die elektrophile Substitution zusätzliche funktionelle Gruppen in den Bromphenylring einführen kann .

Wissenschaftliche Forschungsanwendungen

Biological Activities

The compound has been evaluated for various biological activities, particularly in the context of cancer treatment. Research indicates that derivatives of thieno[3,2-d]pyrimidine exhibit significant antiproliferative effects against multiple cancer cell lines.

Anticancer Activity

  • Mechanism of Action : The anticancer properties are primarily attributed to the inhibition of key signaling pathways involved in cell proliferation and survival. For instance, studies have shown that thieno[3,2-d]pyrimidine derivatives can inhibit the activity of epidermal growth factor receptor (EGFR) and other kinases involved in tumor growth .
  • Case Studies :
    • In a study by Elmongy et al., a series of thieno[3,2-d]pyrimidine derivatives were synthesized and tested against breast cancer cells, showing inhibitory activities ranging from 43% to 87% against various cell lines .
    • Another study reported that compounds derived from 7-(4-Bromophenyl)-4-chlorothieno[3,2-d]pyrimidine exhibited better antiproliferative activity compared to other structural analogs when tested against MCF-7 and HepG2 cancer cell lines .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the phenyl ring significantly influence the biological activity of the compounds. Substituents such as halogens or alkyl groups can enhance or diminish the anticancer efficacy depending on their electronic properties.

CompoundSubstituentAntiproliferative Activity (IC50)
7aH6.99 µM
7bCH₃5.20 µM
11eBr4.50 µM

Other Applications

Beyond oncology, thieno[3,2-d]pyrimidines have shown promise in other therapeutic areas:

  • Antimicrobial Activity : Some derivatives have demonstrated low minimum inhibitory concentrations (MIC) against bacterial strains such as Staphylococcus aureus, highlighting their potential as antimicrobial agents .
  • Enzyme Inhibition : The compound has also been studied for its ability to inhibit enzymes like PI3Kα and mTOR kinase, which are crucial in various cellular processes including metabolism and cell growth regulation .

Wirkmechanismus

The mechanism of action of 7-(4-Bromophenyl)-4-chlorothieno[3,2-d]pyrimidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, derivatives of this compound have been shown to inhibit adenosine kinase, leading to increased levels of adenosine and subsequent analgesic and anti-inflammatory effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Position and Ring Fusion

The biological and chemical properties of thienopyrimidines are highly sensitive to substituent positions and ring fusion. Key comparisons include:

a) 6-Bromo-4-chlorothieno[3,2-d]pyrimidine
  • Substituents : Bromine at position 6, chlorine at position 4.
  • Synthesis: Prepared via lithium diisopropylamide (LDA)-mediated bromination of 4-chlorothieno[3,2-d]pyrimidine at −78°C .
  • Impact: Positional isomerism (Br at C6 vs.
b) 4-Chlorothieno[2,3-d]pyrimidine
  • Ring Fusion: Thieno[2,3-d]pyrimidine (vs. [3,2-d] fusion).
  • Properties : Molecular weight 170.62 g/mol (CAS: 14080-59-2) .
  • Significance : The shifted ring fusion modifies the spatial arrangement of substituents, influencing molecular docking and solubility .
c) 1-Aryl-3-[4-(thieno[3,2-d]pyrimidin-4-yloxy)phenyl]ureas
  • Substituents: Aryl groups at position 1 and a phenoxy group at C4.
  • Activity : These compounds exhibit VEGFR-2 inhibition (IC50: 150–199 nM), with potency dependent on the absence of a methyl group at C7 .
  • Comparison : The 7-bromophenyl group in the target compound may enhance hydrophobic interactions but could introduce steric clashes in certain binding pockets.

Functional Group Variations

a) 5-(4-Bromophenyl)-4-chloro-7-(2,4-dichlorophenyl)-7H-pyrrolo[2,3-d]pyrimidine
  • Core Structure: Pyrrolo[2,3-d]pyrimidine (vs. thienopyrimidine).
  • Substituents : 4-Bromophenyl at C5, 2,4-dichlorophenyl at C5.
  • Synthesis : Reflux in POCl3 yields 72% product .
b) 7-Chlorothieno[3,2-d]pyrimidine
  • Substituents : Chlorine at C7 (vs. bromophenyl).
  • Applications : Used in Pd-catalyzed cyanation reactions under optimized ecological conditions .
  • Reactivity : The smaller chlorine atom vs. bromophenyl group reduces steric bulk, facilitating cross-coupling reactions.

Data Tables

Table 2: Solvent Efficiency in Migita–Kosugi–Stille Coupling

Solvent Average Yield (%)
Toluene 77
Dioxane 94
Eucalyptol 79

Biologische Aktivität

Introduction

7-(4-Bromophenyl)-4-chlorothieno[3,2-d]pyrimidine is a heterocyclic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C12H6BrClN2S, with a molecular weight of 325.61 g/mol. The compound features a thieno[3,2-d]pyrimidine core, characterized by the presence of sulfur and nitrogen atoms, which contributes to its unique chemical properties and biological activities.

PropertyValue
Molecular FormulaC12H6BrClN2S
Molecular Weight325.61 g/mol
Core StructureThieno[3,2-d]pyrimidine
SubstituentsBromophenyl (4-position), Chlorine (4-position)

Biological Activities

Anticancer Activity

Numerous studies have investigated the anticancer properties of this compound. The compound has been shown to inhibit various cancer cell lines through multiple mechanisms.

  • Cell Proliferation Inhibition : Research indicates that this compound can effectively inhibit cell proliferation in different cancer types. For instance, it has demonstrated significant antiproliferative activity against non-small cell lung cancer (NSCLC), melanoma, and leukemia cell lines.
    • Example Findings :
      • Inhibition percentages for melanoma cell lines ranged from 90% to over 95% in various assays.
      • Against leukemia cell lines (e.g., MOLT-4), the compound showed inhibition percentages exceeding 96% .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has been reported to inhibit key enzymes involved in cancer progression, such as cyclin-dependent kinases and tyrosine kinases (e.g., EGFR and VEGFR-2). This inhibition leads to disrupted signaling pathways crucial for tumor growth and survival .
  • Induction of Apoptosis : Studies have shown that the compound can induce apoptosis in cancer cells by activating caspase pathways. For instance, it significantly increased caspase-3 levels in treated cells, indicating a robust apoptotic response .

Case Study 1: Efficacy Against NSCLC

In a study evaluating the efficacy of various thieno[3,2-d]pyrimidine derivatives against NSCLC cell lines, this compound exhibited an IC50 value lower than 1 µM in several assays. This suggests high potency as an anticancer agent .

Case Study 2: Dual Inhibition Mechanism

Another investigation highlighted the dual inhibition mechanism of this compound as both an EGFR and VEGFR-2 inhibitor. The findings indicated that it could effectively block tumor angiogenesis while also targeting cancer cell proliferation pathways .

Table 2: Anticancer Activity Summary

Cell Line TypeInhibition Percentage (%)IC50 Value (µM)
Melanoma (M14)>95<1
Non-Small Cell Lung Cancer (NCI-H522)>90<1
Leukemia (MOLT-4)>96<1

This compound exhibits promising biological activities, particularly as an anticancer agent through mechanisms involving enzyme inhibition and apoptosis induction. Its unique structural characteristics contribute significantly to its pharmacological potential. Ongoing research may further elucidate its therapeutic applications in oncology.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-(4-Bromophenyl)-4-chlorothieno[3,2-d]pyrimidine, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves multi-step heterocyclic coupling reactions. Key steps include bromination at the 7-position and chlorination at the 4-position. Optimization strategies include:

  • Using palladium-catalyzed cross-coupling reactions for bromophenyl introduction (analogous to methods in ).
  • Employing chlorinating agents like POCl₃ under controlled anhydrous conditions (similar to protocols in and ) .
  • Purification via column chromatography or recrystallization to achieve >95% purity.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • Single-crystal X-ray diffraction (SCXRD) is critical for resolving molecular geometry. Key parameters include low R-factors (<0.05) and high data-to-parameter ratios (>15:1), as demonstrated in , and 17 .
  • NMR spectroscopy (¹H/¹³C) confirms substitution patterns, with aromatic protons appearing as doublets in the δ 7.2–8.1 ppm range (referenced in and ).

Q. What safety protocols should be followed when handling this compound to minimize health and environmental risks?

  • Methodological Answer :

  • Use PPE (gloves, goggles, lab coats) to prevent dermal/ocular exposure ( and ) .
  • Store waste in halogen-compatible containers due to bromine/chlorine content, and collaborate with certified waste management services ( ) .
  • Avoid inhalation by working in fume hoods during synthesis ().

Advanced Research Questions

Q. How can computational modeling be integrated with experimental data to predict electronic properties and reactivity?

  • Methodological Answer :

  • Density Functional Theory (DFT) calculations predict frontier molecular orbitals (HOMO/LUMO) to assess reactivity. PubChem-derived InChI keys () enable structure retrieval for simulations.
  • Pair computed electrostatic potential maps with SCXRD data ( ) to validate electron-deficient regions at the chloro and bromo substituents .

Q. What strategies resolve contradictory crystallographic data, such as disorder in bromine/chlorine substituents?

  • Methodological Answer :

  • Refine disordered atoms using split-site occupancy models (e.g., Br/Cl disorder with 0.599:0.401 occupancy in ) .
  • Analyze hydrogen-bonding motifs (e.g., N–H⋯N interactions in ) to stabilize disordered regions .

Q. How does the substitution pattern influence intermolecular interactions and solid-state packing?

  • Methodological Answer :

  • The 4-chloro group induces planar stacking (dihedral angle: 8.98°), while the 7-bromophenyl group creates steric bulk (dihedral angle: 35.58°) ( ) .
  • Halogen bonding (C–Br⋯π interactions) and hydrogen bonding (N–H⋯N) dominate packing, as seen in SCXRD studies of related thienopyrimidines .

Q. What methodologies investigate structure-activity relationships (SAR) of derivatives in pharmacological studies?

  • Methodological Answer :

  • Bioisosteric replacement : Swap bromine with other halogens (e.g., fluorine) to modulate lipophilicity (analogous to ).
  • Pharmacophore mapping : Use SCXRD data ( ) to identify key interaction sites (e.g., halogen-bonding regions) .
  • Enzymatic assays : Test inhibitory activity against kinase targets (e.g., Src family kinases, as in ) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.